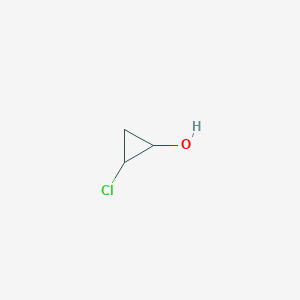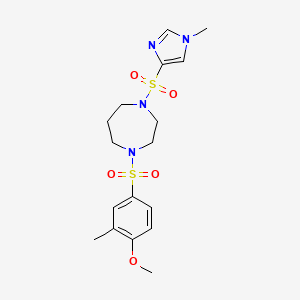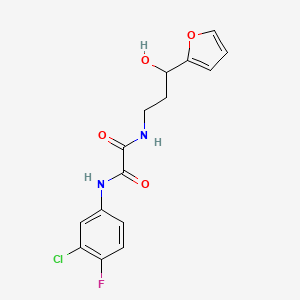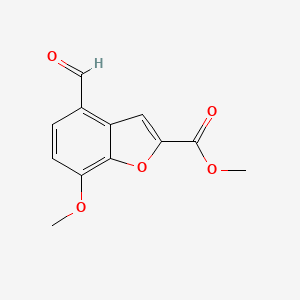
2-Chlorocyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorocyclopropan-1-ol is a chemical compound with the CAS Number: 1824242-33-2 . It has a molecular weight of 92.52 . The IUPAC name for this compound is 2-chlorocyclopropan-1-ol .
Molecular Structure Analysis
The InChI code for 2-chlorocyclopropan-1-ol is 1S/C3H5ClO/c4-2-1-3(2)5/h2-3,5H,1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Organic Synthesis
2-Chlorocyclopropan-1-ol: serves as a versatile building block in organic synthesis. Its unique structure, characterized by a strained three-membered ring, allows for a variety of chemical transformations. It’s particularly useful in regio-, diastereo-, and enantio-selective reactions , which are crucial for creating compounds with specific configurations . This compound can be employed to synthesize complex molecules with high precision, making it invaluable in the development of pharmaceuticals and other organic compounds.
Medicinal Chemistry
In medicinal chemistry, 2-Chlorocyclopropan-1-ol is utilized for the synthesis of heterocyclic compounds that exhibit a wide range of biological activities. These activities include anticancer, anti-inflammatory, antifungal, antibacterial, anti-Alzheimer’s, antiviral, and antidiabetic properties . The compound’s reactivity enables the construction of cyclopropane-containing frameworks, which are often found in bioactive molecules.
Materials Science
The reactivity of 2-Chlorocyclopropan-1-ol also extends to materials science, where it can be used to create polymers and other materials with unique properties. The strained cyclopropane ring can impart strength and stability to materials, making them suitable for specialized applications .
Natural Products Synthesis
2-Chlorocyclopropan-1-ol: plays a significant role in the synthesis of natural products. The cyclopropane motif is widespread in natural products and is essential for their biological activities. The compound is used to construct highly functionalized cyclopropanes that mimic natural product structures, aiding in the discovery of new drugs and agrochemicals .
Industrial Applications
On an industrial scale, 2-Chlorocyclopropan-1-ol is valuable for its role in the production of various chemicals. It can be used as an intermediate in the manufacture of pesticides, herbicides, and other industrial chemicals . Its unique chemical properties make it suitable for large-scale syntheses where efficiency and yield are critical .
Chemical Biology
In chemical biology, 2-Chlorocyclopropan-1-ol is used to study enzyme mechanisms and biological pathways. The compound can act as a substrate or inhibitor for enzymes that interact with cyclopropane rings, providing insights into enzyme function and aiding in the development of new therapeutic agents .
Propiedades
IUPAC Name |
2-chlorocyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-2-1-3(2)5/h2-3,5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRZZQZXVVNHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1824242-33-2 |
Source


|
| Record name | 2-chlorocyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B3002859.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B3002861.png)



![2-[[7-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy]acetic acid](/img/structure/B3002868.png)
![3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine](/img/structure/B3002869.png)
![9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one](/img/structure/B3002870.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B3002871.png)
![2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one](/img/structure/B3002872.png)



![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3002880.png)